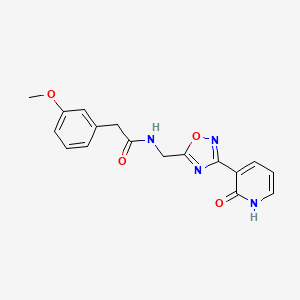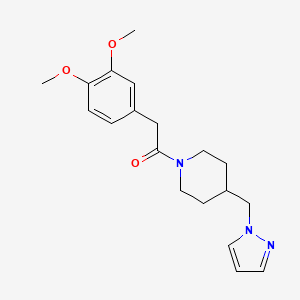![molecular formula C12H7ClN2OS B2702384 5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole CAS No. 339279-48-0](/img/structure/B2702384.png)
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole is a heterocyclic compound that incorporates both thiazole and oxazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of a 4-chlorophenyl group further enhances its potential biological activities.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting they may affect multiple pathways . For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may affect pathways related to cell growth and survival .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting they may have a range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with an appropriate oxazole precursor under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole or thiazole rings, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: The compound finds applications in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
5-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole is unique due to the combination of thiazole and oxazole rings with a 4-chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-3-1-8(2-4-9)12-14-7-11(17-12)10-5-6-15-16-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYHYJIIYFNBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)
![5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2702303.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)
![ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2702310.png)


![7-chloro-2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2702313.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid](/img/structure/B2702316.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2702317.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2702322.png)

